

# What is the chemical structure of Tuberculostearic acid?

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## An In-depth Technical Guide to Tuberculostearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tuberculostearic acid**, a key lipid component of *Mycobacterium* tuberculosis and related *Actinomycetales*. The document details its chemical structure, physicochemical properties, biosynthetic pathway, and the experimental methodologies used for its study.

## Chemical Structure and Properties

**Tuberculostearic acid**, systematically named (R)-10-methyloctadecanoic acid, is a saturated fatty acid that is structurally similar to stearic acid but with a methyl group at the C-10 position. [1] This methyl branching is a characteristic feature of fatty acids found in mycobacteria.

Table 1: Physicochemical Properties of **Tuberculostearic Acid**

Property	Value	Source
IUPAC Name	(10R)-10-methyloctadecanoic acid	<a href="#">[2]</a>
Synonyms	10-Methylstearic acid, TBSA	<a href="#">[1]</a>
Molecular Formula	C <sub>19</sub> H <sub>38</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	298.5 g/mol	<a href="#">[1]</a>
CAS Number	542-47-2	<a href="#">[1]</a>
Physical State	Solid	Human Metabolome Database
Boiling Point	415.00 to 416.00 °C @ 760.00 mm Hg (estimated)	<a href="#">[3]</a>
Flash Point	454.00 °F (234.50 °C) (estimated)	<a href="#">[3]</a>
Water Solubility	0.002247 mg/L @ 25 °C (estimated)	<a href="#">[3]</a>
logP (o/w)	8.184 (estimated)	<a href="#">[3]</a>

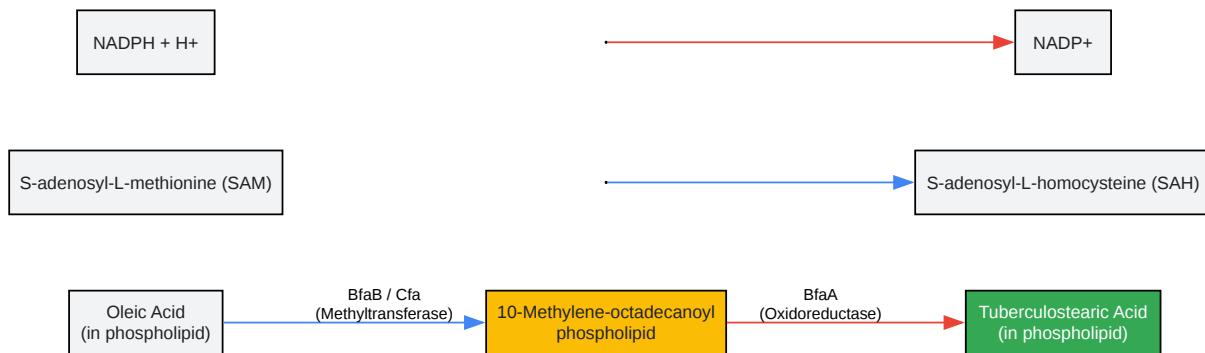
## Biosynthesis of Tuberculostearic Acid

The biosynthesis of **Tuberculostearic acid** is a two-step enzymatic process that utilizes oleic acid as a precursor.[\[4\]](#)[\[5\]](#)[\[6\]](#) This pathway involves the action of two key enzymes, a methyltransferase and an oxidoreductase, and results in the formation of the characteristic 10-methyl branch.

The proposed pathway for the biosynthesis of **Tuberculostearic acid** is as follows:

- Methylenation: The process begins with the methylation of an oleic acid moiety within a phospholipid. An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, such as BfaB or Cfa, catalyzes the transfer of a methyl group from SAM to the double bond of the oleic acid.[\[4\]](#)[\[7\]](#)[\[8\]](#) This reaction forms a 10-methylene-octadecanoyl phospholipid intermediate.[\[9\]](#)[\[10\]](#)

- Reduction: The methylene intermediate is then reduced by a FAD-binding oxidoreductase, such as BfaA, using NADPH as a cofactor.[4][5] This reduction step results in the final product, **Tuberculostearic acid**, incorporated into a phospholipid.



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### Biosynthesis of **Tuberculostearic Acid**.

## Experimental Protocols

The study of **Tuberculostearic acid** involves its extraction from mycobacterial cultures, followed by purification and characterization using various analytical techniques.

A common method for extracting total lipids from mycobacteria is a modified Bligh and Dyer method.

- Cell Harvesting and Lysis:
  - Harvest mycobacterial cells from culture by centrifugation.
  - Wash the cell pellet with phosphate-buffered saline (PBS).
  - Lyophilize the washed cells.
- Resuspend the dried cells in a solvent mixture of chloroform:methanol:water (10:10:3 v/v/v) and stir overnight at room temperature.[11]

- Phase Separation and Extraction:
  - Centrifuge the mixture to pellet the cell debris.
  - Collect the supernatant containing the lipid extract.
  - Dry the extract under a stream of nitrogen.
  - For analysis, reconstitute the dried lipid extract in an appropriate solvent, such as chloroform:methanol:water (10:10:3 v/v/v).[\[11\]](#)

GC-MS is a highly sensitive technique used for the detection and quantification of **Tuberculostearic acid** in clinical and research samples.

- Derivatization:
  - Saponify the lipid extract to release free fatty acids.
  - Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as 1.25 M HCl in methanol.
- GC-MS Analysis:
  - Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
  - Use a temperature program to separate the FAMEs based on their boiling points and polarity.
  - The eluting compounds are then introduced into a mass spectrometer for detection.
- Detection and Quantification:
  - Use selected ion monitoring (SIM) to specifically detect the characteristic ions of the **Tuberculostearic acid** methyl ester.[\[12\]](#)
  - Quantify the amount of **Tuberculostearic acid** by comparing the peak area to that of an internal standard.

NMR spectroscopy is a powerful tool for the structural elucidation of fatty acids, including **Tuberculostearic acid**.

- Sample Preparation:
  - Dissolve the purified **Tuberculostearic acid** or its methyl ester in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - Transfer the solution to an NMR tube.
- NMR Data Acquisition:
  - Acquire one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (e.g., COSY, HSQC) NMR spectra.
  - $^1\text{H}$  NMR will show characteristic signals for the terminal methyl group, the methylene chain, and the methyl branch.
  - $^{13}\text{C}$  NMR will provide information on the carbon skeleton, including the carbonyl carbon, the carbon bearing the methyl group, and the carbons of the aliphatic chain.
- Spectral Analysis:
  - Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to confirm the structure of **Tuberculostearic acid**.

Several methods for the chemical synthesis of **Tuberculostearic acid** have been reported, which are crucial for obtaining reference standards and for further biological studies. One convergent synthesis approach involves the following key steps:[4]

- Synthesis of key chiral intermediates, such as (R)- and (S)-1-iodo-2-methyldecanes, from starting materials like 1-octanal.
- Coupling of the iodide intermediate with another fragment, such as 1-hydroxyoct-7-yne.
- Hydrogenation of the resulting alkyne to a saturated carbon chain.
- Oxidation of the terminal alcohol to a carboxylic acid to yield racemic **Tuberculostearic acid**.

## Biological Significance and Applications

**Tuberculostearic acid** is an important component of the mycobacterial cell envelope and has been investigated for its diagnostic potential as a biomarker for tuberculosis.[12][13] Its presence in clinical samples can be indicative of a mycobacterial infection. Furthermore, understanding the biosynthesis of **Tuberculostearic acid** can provide insights into novel targets for the development of anti-tubercular drugs. The enzymes in its biosynthetic pathway, being unique to mycobacteria, represent promising targets for selective inhibition.

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## References

- 1. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 2. The synthesis of tuberculostearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis and mass spectrometric analysis of a *Mycobacterium tuberculosis* phosphatidylglycerol featuring a two-step synthesis of (R)-tuberculostearic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]

- 11. Lipidomic analyses of *Mycobacterium tuberculosis* based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid determination of growth inhibition of *Mycobacterium tuberculosis* by GC-MS/MS quantitation of tuberculostearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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